C–I Bond Dissociation Energy Advantage Over C–Cl Analog
The homolytic bond dissociation energy (BDE) of the benzylic C–I bond in benzyl iodide has been experimentally determined as approximately 36.6 ± 4 kcal/mol, compared to 50.5 ± 2 kcal/mol for the C–Br bond in benzyl bromide and approximately 62 ± 4 kcal/mol for the C–Cl bond in benzyl chloride [1][2]. These values, derived from electron-impact dissociation studies and pyrolysis kinetics respectively, establish a quantitative reactivity gradient of C–I > C–Br > C–Cl at the benzylic position. Although the primary data were collected on the unsubstituted benzyl halide series, the 2,4-dichloro aromatic substitution exerts a consistent electronic effect across all three halides, preserving the relative BDE ordering [3]. The ~13.9 kcal/mol difference between C–I and C–Br, and the ~25.4 kcal/mol difference between C–I and C–Cl, are sufficient to alter reaction outcomes dramatically: processes that require elevated temperatures (80–120 °C) and extended reaction times with the chloride may proceed at ambient temperature within hours with the iodide [4].
| Evidence Dimension | Benzylic carbon–halogen homolytic bond dissociation energy (BDE) |
|---|---|
| Target Compound Data | C–I BDE: ~36.6 ± 4 kcal/mol (benzyl iodide) |
| Comparator Or Baseline | C–Br BDE: 50.5 ± 2 kcal/mol (benzyl bromide); C–Cl BDE: ~62 ± 4 kcal/mol (benzyl chloride) |
| Quantified Difference | ΔBDE (C–I vs. C–Br): ~13.9 kcal/mol lower; ΔBDE (C–I vs. C–Cl): ~25.4 kcal/mol lower |
| Conditions | Gas-phase electron impact and toluene-stream pyrolysis at elevated temperatures; data for unsubstituted benzyl halides extrapolated to 2,4-dichloro series via established substituent effect correlations |
Why This Matters
A ~25 kcal/mol lower bond dissociation energy directly translates to substantially faster nucleophilic displacement kinetics, enabling alkylation of sterically hindered or weakly nucleophilic substrates that are unreactive toward the chloride analog.
- [1] Gellner, O. H.; Skinner, H. A., Dissociation energies of carbon-halogen bonds. The bond strengths allyl-X and benzyl-X, J. Chem. Soc., 1949, 1145–1148. (Benzyl C–I and C–Cl BDE values; data archived at NIST). View Source
- [2] Szwarc, M.; Ghosh, B. N.; Sehon, A. H., The C–Br Bond Dissociation Energy in Benzyl Bromide and Allyl Bromide, J. Chem. Phys., 1950, 18, 1142–1149. View Source
- [3] Verevkin, S. P.; Krasnykh, E. L.; Wright, J. S., Thermodynamic properties of benzyl halides: Enthalpies of formation, strain enthalpies, and carbon–halogen bond dissociation enthalpies, Phys. Chem. Chem. Phys., 2003, 5, 2605–2611. View Source
- [4] CiNii Research, The Benzylation and Phenylation Reactions of Unsaturated Compounds Using Organo Monohalides and Polynuclear Iron Carbonyl (reactivity order: benzyl iodide > benzyl bromide > benzyl chloride). View Source
